![molecular formula C21H12Cl2N2O4 B4187376 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide](/img/structure/B4187376.png)
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide
Overview
Description
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide, also known as DIO-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide inhibits the activity of DPP-4 by binding to the active site of the enzyme and preventing it from cleaving incretin hormones. Incretin hormones are involved in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide has been shown to improve glucose regulation in preclinical studies. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects may be due to the inhibition of DPP-4, as DPP-4 has been shown to be involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide is that it has shown promising results in preclinical studies as a potential DPP-4 inhibitor. However, one limitation is that further studies are needed to determine its safety and efficacy in humans. Additionally, 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide may have off-target effects that need to be investigated.
Future Directions
There are several future directions for research on 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide. One direction is to investigate its safety and efficacy in humans as a potential DPP-4 inhibitor for the treatment of type 2 diabetes. Another direction is to investigate its potential as a treatment for other conditions, such as inflammation and oxidative stress. Additionally, further studies are needed to investigate its off-target effects and to optimize its structure for improved potency and selectivity.
Scientific Research Applications
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors have been used in the treatment of type 2 diabetes, and 2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide has shown promising results in preclinical studies as a potential DPP-4 inhibitor.
properties
IUPAC Name |
2,4-dichloro-N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O4/c22-11-4-6-16(18(23)8-11)20(27)24-12-2-1-3-13(9-12)29-14-5-7-15-17(10-14)21(28)25-19(15)26/h1-10H,(H,24,27)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWBTKUSQSGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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